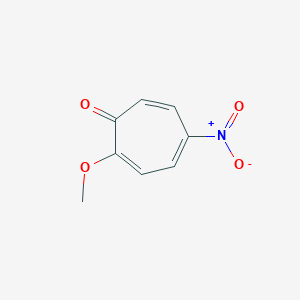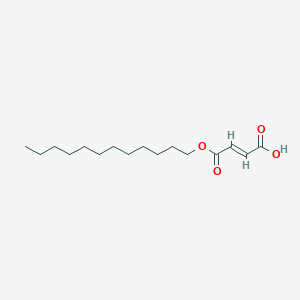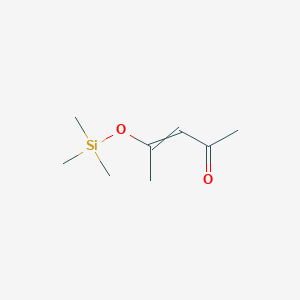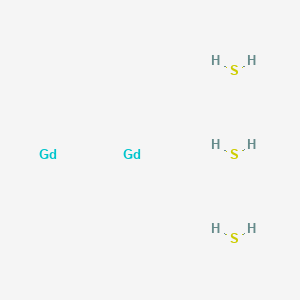
Gadolinium(3+) sulphide
Overview
Description
Gadolinium is a silvery-white metal that reacts with atmospheric oxygen or moisture slowly to form a black coating . Gadolinium(III) ions are of special interest for magnetic resonance imaging (MRI), since the Gd(3+) species has an f7 electronic configuration with seven unpaired electrons, resulting in highly paramagnetic behavior .
Synthesis Analysis
Europium activated gadolinium sulfide nanoparticles were synthesized by a chemical route by varying the Europium concentration . Another method reported the synthesis of gadolinium oxysulfide nanoparticles doped with Eu(3+), Er(3+) or Yb(3+), via a hydroxycarbonate precursor precipitation route followed by a sulphuration process .Molecular Structure Analysis
The structure and surface morphology of the prepared nanoparticles were analyzed using X-ray diffraction and scanning electron microscopy . The oxidation state of the Europium ions was elucidated from X-ray absorption near edge structure (XANES) spectra .Chemical Reactions Analysis
Gadolinium metal dissolves readily in dilute sulphuric acid, forming colourless Gd(III) ions and hydrogen gas, H2 .Physical And Chemical Properties Analysis
Gadolinium is a soft, bright, and a silvery metal having both malleable and ductile properties . It does not react in the presence of oxygen but will get tarnished to form a white oxide in the presence of moist air which protects it from getting further oxidized .Scientific Research Applications
MRI Contrast Agents
Gadolinium sulfide nanoparticles, particularly when doped with Europium (Eu), have been identified as potential candidates for T1-weighted MRI contrast agents . The nanoparticles are synthesized by a chemical route, with the concentration of Eu varied to achieve the desired properties .
Molecular Markers
In addition to their use in MRI, these Eu-doped Gd2S3 nanoparticles can also serve as molecular markers . This makes them useful in a variety of biomedical applications, including tracking the distribution of specific molecules in biological systems .
Optical Properties for Bioimaging
The optical properties of gadolinium-based oxide and oxysulfide particles, including Gd2O3 and Gd2O2S, make them attractive for developing new probes for selective targeting and emergent bioimaging techniques . These properties can be enhanced by doping the matrix with other lanthanide ions .
Biomolecule Labeling
The aforementioned optical properties also make these particles useful for biomolecule labeling . This can help researchers track the movement and interactions of these molecules, providing valuable insights into biological processes .
Drug Delivery Nanovehicles
Gadolinium-based particles have also been explored as nanovehicles for drug delivery . Their surface can be functionalized to carry therapeutic agents, and their optical properties can be used to track their distribution within the body .
Theranostics
The combination of diagnostic and therapeutic capabilities makes gadolinium-based particles promising candidates for theranostics . This emerging field seeks to combine diagnosis and therapy in a single agent, potentially improving the efficiency and effectiveness of treatment .
Mechanism of Action
Target of Action
Gadolinium(3+) sulphide, also known as gadolinium;sulfane, is a compound that has been studied for its potential applications in the biomedical field . It’s important to note that the targets can vary depending on the specific application of the compound.
Mode of Action
It’s known that the paramagnetic properties of gadolinium (gd (iii)) make it a crucial imaging aid tool for medical diagnosis and for treatment monitoring, across multiple clinical settings . The interaction of Gadolinium(3+) sulphide with its targets could potentially lead to changes that enhance the contrast and discernibility of images in magnetic resonance imaging (MRI) .
Biochemical Pathways
Studies have shown that exposure to gadolinium-based contrast agents (gbcas) is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs . This suggests that Gadolinium(3+) sulphide might interact with biochemical pathways related to metal homeostasis and detoxification.
Pharmacokinetics
It’s known that the pharmacokinetics of gadolinium and gbcas have been well studied in humans and animals . Understanding the pharmacokinetics of Gadolinium(3+) sulphide would be pivotal to understanding its distribution, excretion, and potential retention .
Result of Action
Studies have shown that gadolinium-based contrast agents can enhance the contrast in mri scans, which could potentially improve the diagnosis and monitoring of various diseases .
Future Directions
The publications presenting novel physical and chemical aspects of gadolinium-based oxide (Gd2O3) and oxysulfide (Gd2O2S) particles in the micro- or nano-scale have increased, mainly stimulated by the exciting applications of these materials in the biomedical field . Their optical properties, related to down and upconversion phenomena and the ability to functionalize their surface, make them attractive for developing new probes for selective targeting and emergent bioimaging techniques .
properties
IUPAC Name |
gadolinium;sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3H2S/h;;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLBYBTTOZAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.S.[Gd].[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [MSDSonline] | |
| Record name | Gadolinium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gadolinium(3+) sulphide | |
CAS RN |
12134-77-9 | |
| Record name | Gadolinium sulfide (Gd2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium sulfide (Gd2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium(3+) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



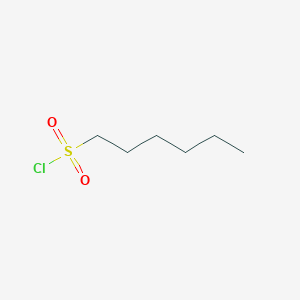
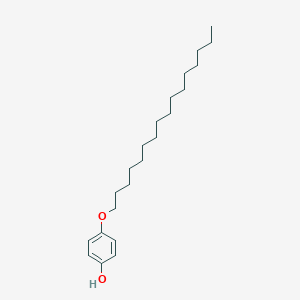





![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)

